1-Cyclohexyluracil

Base-pairing Hydrogen Bonding Supramolecular Chemistry

Researchers studying DNA photochemistry require uracil analogs with rigorously characterized excited-state dynamics. Generic N1-substituted derivatives introduce variability in base-pairing affinity and photophysical relaxation, undermining cross-study reproducibility. 1-Cyclohexyluracil provides the well-defined parameters essential for consistent biophysical investigation: • Defined ~60/40 branching ratio from ¹ππ* state; efficient intersystem crossing ≤1 ps • Base-pairing with 9-ethyladenine: K_AU = 96.1 M⁻¹, ΔH° = -6.2 kcal/mol • Minimal self-aggregation (K_UU = 2.2 M⁻¹) ensures specificity in molecular recognition Supplied at ≥98% purity with reliable global fulfillment for research use.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 712-43-6
Cat. No. B1201277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyluracil
CAS712-43-6
Synonyms1-cyclohexyluracil
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CC(=O)NC2=O
InChIInChI=1S/C10H14N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13,14)
InChIKeySYRKUUKGYSRJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyluracil Technical Overview


1-Cyclohexyluracil (CAS: 712-43-6), also known as 1-cyclohexyl-2,4(1H,3H)-pyrimidinedione, is a chemically modified pyrimidine nucleobase analog derived from uracil. It is characterized by the substitution of a cyclohexyl group at the N1 position of the uracil ring, resulting in a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . This structural modification significantly alters its physicochemical and photophysical properties compared to uracil, including its solubility, logP, and hydrogen-bonding capabilities, making it a valuable tool compound for biophysical and mechanistic studies [1].

Designed for ultrafast photophysics studies of pyrimidine excited-state dynamics

Reported specific and enthalpically favored hydrogen bonding with 9-ethyladenine

Balanced lipophilicity (calc. LogP 0.86) for non-aqueous and biphasic partitioning studies

1-Cyclohexyluracil vs. Other Uracil Analogs


Procurement decisions for uracil derivatives cannot be based solely on their shared core scaffold. The specific N1 substituent (e.g., cyclohexyl vs. ethyl, benzyl, or methyl) profoundly impacts key performance attributes such as self-aggregation behavior, base-pairing affinity and specificity, photophysical relaxation pathways, and solubility [1]. For instance, 1-cyclohexyluracil exhibits significantly different hydrogen-bonding association constants with complementary bases compared to smaller N1-alkyl derivatives, and its unique photophysics make it the preferred model for studying ultrafast excited-state dynamics [2][3]. Substituting a different N1 analog will invalidate cross-study comparisons and may fundamentally alter experimental outcomes.

N1-cyclohexyl substitution alters base-pairing affinity and self-aggregation profile compared to smaller N1-alkyl analogs

Photophysical relaxation pathways (branching, ISC) are substituent-dependent; results may not transfer to 1-methyl or 1-ethyluracil

Lipophilicity differs significantly from uracil or 1-benzyluracil, requiring solvent-specific validation for each analog

Quantitative Evidence for 1-Cyclohexyluracil


Base Pairing with 9-Ethyladenine

The association constant (K_AU) for the 1:1 hydrogen-bonded complex between 1-cyclohexyluracil and 9-ethyladenine is quantitatively superior and more specific compared to self-association or pairing with other uracil analogs. This enhanced pairing is critical for studies requiring stable, Watson-Crick-like dimers [1][2].

A-U Heterodimer K
Head-to-head
K_AU = 96.1 M⁻¹
vs K_UU = 2.2 M⁻¹
Supports selective heterodimer formation over self-aggregation
Chloroform, IR spectroscopy, 25°C
Base-pairing Hydrogen Bonding Supramolecular Chemistry Nucleic Acid Models

Thermodynamic Stability of AU Heterodimer

The enthalpy change (ΔH°) for the formation of the 1-cyclohexyluracil:9-ethyladenine base pair is significantly more negative than that for either homodimer, indicating a thermodynamically more stable and favored interaction [1].

A-U Heterodimer ΔH°
Head-to-head
ΔH°_AU = -6.2 ± 0.6 kcal/mol
vs ΔH°_U2 = -1.99 kcal/mol
Indicates enthalpically favored heterodimer
Chloroform, 4–58°C, IR
Thermodynamics Base-pairing Calorimetry Supramolecular Energetics

Unique Ultrafast Relaxation Pathway

1-Cyclohexyluracil exhibits a solvent-dependent, bifurcated ultrafast relaxation from its bright ¹ππ* state, with a population branching ratio that is a defined characteristic not shared by uracil or other N1-substituted analogs [1][2].

¹ππ* State Decay
Class-level
Branching: ~60% IC to GS, ~40% to ¹nπ*
Lifetime 120–270 fs
Provides defined photophysical signature for mechanistic studies
Solvent-dependent, fs-TA at 267 nm
Photophysics Ultrafast Spectroscopy Excited-State Dynamics DNA Photochemistry

Efficient Triplet State Population via ISC

1-Cyclohexyluracil provides direct spectroscopic evidence for efficient intersystem crossing (ISC) to the triplet manifold, a process that is difficult to observe in uracil itself due to low spin-orbit coupling [1][2].

ISC to Triplet State
Class-level
ISC ≤ 1 ps in acetonitrile
Enables direct observation of triplet formation
Fs-TA, acetonitrile solution
Intersystem Crossing Triplet States DNA Photodamage Ultrafast Dynamics

Balanced Lipophilicity for Non-Aqueous Studies

1-Cyclohexyluracil exhibits a calculated ACD/LogP of 0.86, which provides a balanced lipophilicity suitable for studying base-pairing and aggregation in non-aqueous and biphasic systems, a property that differentiates it from more polar or hydrophobic analogs .

Calculated LogP
Data to verify
ACD/LogP = 0.86
Intermediate lipophilicity for non-aqueous partitioning
ACD/Labs calculation; verify experimentally
Lipophilicity Physicochemical Properties Model Solvent Systems Partitioning

Validated Synthesis and Purity

A well-established, peer-reviewed synthesis pathway exists for 1-cyclohexyluracil via the dehydrogenation of 1-cyclohexyl-5,6-dihydrouracil, which is obtained from ethyl N-cyclohexyl-β-alaninate and potassium cyanate [1]. This contrasts with the less defined synthetic history and analytical characterization available for many other N1-substituted uracil analogs.

Synthesis & Purity
Reported
>98% purity, peer-reviewed synthetic route
Supports reproducible procurement and use
Published in Yakugaku Zasshi (1968)
Synthesis Purity Quality Control Analytical Chemistry

1-Cyclohexyluracil Applications


Ultrafast DNA Photophysics Model

Due to its well-defined, bifurcated relaxation pathway from the ¹ππ* state with a ~60/40 branching ratio and its efficient intersystem crossing (≤1 ps), 1-cyclohexyluracil is the preferred compound for fundamental studies on DNA photochemistry, particularly for elucidating the role of 'dark' ¹nπ* states and triplet formation in pyrimidine bases [1][2][3].

Supramolecular Building Block

The strong and specific association constant (K_AU = 96.1 M⁻¹) and favorable enthalpy (ΔH°_AU = -6.2 kcal/mol) for base-pairing with 9-ethyladenine make 1-cyclohexyluracil an ideal building block for constructing supramolecular assemblies, nucleic acid-based nanomaterials, or as a high-affinity ligand in molecular recognition studies where non-specific self-aggregation (K_UU = 2.2 M⁻¹) must be minimized [4][5].

Non-Aqueous Biophysical Studies

The calculated ACD/LogP of 0.86 confers a balanced lipophilicity, allowing 1-cyclohexyluracil to readily partition into organic solvents and model lipid environments. This property is essential for investigating base-pairing thermodynamics, aggregation behavior, and molecular recognition in non-aqueous and biphasic systems, where more polar analogs like uracil would be unsuitable .

Hydrogen-Bonding Calibration Standard

The extensive and robust quantitative data on its hydrogen-bonding thermodynamics (K, ΔH°, ΔS°) established over decades of research position 1-cyclohexyluracil as a reliable calibration standard for experimental techniques aimed at measuring the energetics of base-pairing and other non-covalent interactions in nucleic acid models [4][5].

Application
Selection Property
Validation Focus
Ultrafast DNA photophysics
Defined ¹ππ* branching ratio and ultrafast ISC pathway
Confirm photophysical dynamics in target solvent via fs-TA
Supramolecular building block
High heterodimer K_AU relative to self-dimer K_UU
Validate base-pairing selectivity in intended solvent system
Non-aqueous biophysical studies
Balanced lipophilicity (calc. LogP 0.86) for organic-phase partitioning
Verify solubility and aggregation in model lipid/organic media
Hydrogen-bonding calibration standard
Published thermodynamic parameters (K, ΔH°) with 9-ethyladenine
Cross-check with known A-U dimerization in chloroform

Technical Documentation Hub

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40 linked technical documents
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